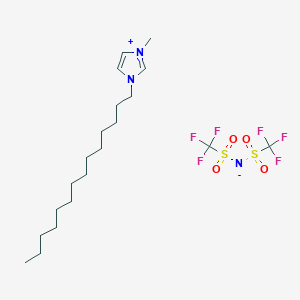

1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide

Description

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-tetradecylimidazol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h16-18H,3-15H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZLAQZYZLLTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049297 | |

| Record name | 1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404001-49-6 | |

| Record name | 1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds, such as 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, have been used in the fabrication of lithium-ion batteries, suggesting that the compound may interact with components of these batteries.

Mode of Action

It is known that similar compounds can influence the ion transport properties of certain materials. This could suggest that 1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide may interact with its targets to modify their ion transport properties.

Biochemical Analysis

Biochemical Properties

1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide plays a significant role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting their activity. For instance, this compound can stabilize certain enzyme structures, enhancing their catalytic efficiency. It also interacts with proteins by forming hydrogen bonds and ionic interactions, which can alter protein folding and function. The hydrophobic and hydrophilic regions of this compound enable it to interact with a wide range of biomolecules, making it a versatile tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in stress responses and metabolic pathways. Additionally, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, either inhibiting or activating their function. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions of this compound with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the nature of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, which can affect its efficacy and safety in long-term experiments. Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing enzyme activity or improving metabolic efficiency. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as energy production and detoxification. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s hydrophobic and hydrophilic properties influence its localization and accumulation in different tissues. Studies have shown that this compound can accumulate in lipid-rich tissues, affecting their function and metabolism.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The localization of this compound within cells can also affect its interactions with other biomolecules and its overall efficacy in biochemical applications.

Biological Activity

1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide (C20H35F6N3O4S2), commonly referred to as [C14MIM][NTf2], is an ionic liquid that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by relevant data, case studies, and research findings.

Overview of Ionic Liquids

Ionic liquids (ILs) are salts that exist in the liquid state at relatively low temperatures. They are characterized by their unique properties, such as low volatility, high thermal stability, and tunable solubility. These features make them attractive for various applications, including pharmaceuticals and biotechnology.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC for several bacterial strains was found to exceed 500 μM, indicating a strong inhibitory effect against both Gram-positive and Gram-negative bacteria .

- Efficacy Against Fungi : Inhibition of fungal growth was also observed, with effective concentrations reported in the range of 30 μmol kg⁻¹ for specific strains .

Cytotoxic Effects

Research has indicated that [C14MIM][NTf2] can exert cytotoxic effects on human cell lines. The effective concentration resulting in a 50% reduction of cell viability (EC50) was measured in various studies:

| Cell Line | EC50 (μM) |

|---|---|

| HeLa | 500 |

| IPC-81 | 1170 |

These values suggest that while the compound has antimicrobial properties, it also poses risks to human cells at higher concentrations .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines:

- Cell Lines Tested : Various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) showed sensitivity to treatment with [C14MIM][NTf2].

- Mechanism of Action : The compound appears to activate pathways involved in programmed cell death, making it a candidate for further research in cancer therapeutics .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of [C14MIM][NTf2] against Staphylococcus aureus and Escherichia coli. Results indicated substantial growth inhibition at concentrations below 500 μM, highlighting its potential as an antimicrobial agent in clinical settings .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on various human cell lines, [C14MIM][NTf2] demonstrated dose-dependent cytotoxicity, particularly affecting HeLa cells at lower concentrations compared to IPC-81 cells .

Research Findings

Recent literature has expanded on the biological implications of ionic liquids like [C14MIM][NTf2]. Key findings include:

- Cell Membrane Interaction : Studies suggest that imidazolium-based ionic liquids can integrate into lipid bilayers, potentially disrupting cellular functions .

- Gene Expression Modulation : There is evidence that exposure to ionic liquids can alter gene expression related to drug metabolism and resistance mechanisms in cells .

Scientific Research Applications

Key Properties

- Molecular Weight : 559.63 g/mol

- Melting Point : 38 °C

- Density : 1.221 g/cm³ at 25 °C

- Purity : Greater than 98%

These properties make it suitable for numerous applications across chemical synthesis, electrochemistry, material science, and pharmaceuticals.

Applications Overview

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a solvent or catalyst in organic reactions and polymerization processes. It enhances reaction rates and product yields due to its ionic nature. |

| Electrochemistry | Acts as an electrolyte in batteries, capacitors, and fuel cells, benefiting from its high ionic conductivity and thermal stability. |

| Material Science | Employed in the synthesis of advanced materials such as nanomaterials and composites, facilitating improved mechanical and thermal properties. |

| Pharmaceuticals | Utilized in drug formulation processes to enhance the solubility and stability of active pharmaceutical ingredients (APIs). |

| Separation Processes | Applied in extraction and separation technologies for purifying compounds, leveraging its solubility characteristics to isolate desired products effectively. |

Chemical Synthesis

In a study focusing on the use of ionic liquids in organic synthesis, 1-Methyl-3-tetradecylimidazolium bis(trifluoromethylsulfonyl)imide was used as a solvent for the synthesis of various organic compounds. The results demonstrated significant improvements in yield and reaction times compared to traditional solvents. The ionic liquid's ability to dissolve both polar and nonpolar compounds was highlighted as a key advantage in facilitating diverse chemical reactions.

Electrochemical Applications

Research has shown that this ionic liquid serves as an effective electrolyte in lithium-ion batteries. Its low volatility reduces evaporation losses during operation, while its high ionic conductivity contributes to improved battery performance. Comparative studies indicated that batteries utilizing this ionic liquid exhibited higher charge-discharge efficiency and longer cycle life than those using conventional electrolytes.

Material Science Innovations

The compound has been investigated for its role in the development of nanocomposites. In one study, it was incorporated into polymer matrices to enhance mechanical strength and thermal stability. The findings revealed that the addition of this compound resulted in composites with superior properties suitable for advanced engineering applications.

Pharmaceutical Formulations

In pharmaceutical research, this ionic liquid was evaluated for its potential to improve drug solubility. A formulation study demonstrated that certain APIs dissolved more readily in the presence of this ionic liquid compared to standard solvents, leading to enhanced bioavailability profiles for oral delivery systems.

Comparison with Similar Compounds

Alkyl Chain Length Effects

The length of the alkyl chain on the imidazolium cation significantly influences physicochemical properties. Comparisons with shorter-chain analogs:

Trends :

Substituent Effects on Cation–Anion Interactions

Structural modifications on the imidazolium cation alter hydrogen bonding and configurational entropy:

- Methylation at C2 Position : 1-Ethyl-2,3-dimethylimidazolium [TFSI]⁻ ([EMMIm][TFSI]) shows reduced hydrogen bonding compared to [EMIm][TFSI], lowering viscosity and melting point .

- Comparison with Pyrrolidinium ILs : Pyrrolidinium-based ILs (e.g., 1-butyl-1-methylpyrrolidinium [TFSI]⁻) exhibit weaker cation–anion interactions than imidazolium analogs, leading to lower viscosities .

Thermal and Chemical Stability

Application-Specific Behavior

- CO₂ Absorption : Hydrophobic ILs like [C₁₄MIm][TFSI] facilitate CO₂ capture via phase separation, outperforming shorter-chain analogs (e.g., [BMIm][TFSI]) in regeneration efficiency .

- Electrochemical Performance : Shorter-chain ILs (e.g., [EMIm][TFSI]) have higher ionic conductivities, while longer chains (e.g., [C₁₄MIm][TFSI]) are better for high-temperature stability .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.